6-{[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}hexanoic acid
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Overview
Description
6-{[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}hexanoic acid is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring compounds found in many plants and are known for their diverse biological activities, including anticoagulant, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}hexanoic acid typically involves the reaction of 7-methoxy-4-methylcoumarin with hexanoic acid derivatives under specific conditions. The process may include steps such as esterification, amidation, and acetylation. Common reagents used in these reactions include organic halides, anhydrous potassium carbonate, and various solvents like dry acetone .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization from ethanol and filtration are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
6-{[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}hexanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and alkyl halides for substitution. Reaction conditions may vary depending on the desired product, but they often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various alkylated or acylated products .
Scientific Research Applications
6-{[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}hexanoic acid has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other coumarin derivatives with potential biological activities.
Biology: Studied for its antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use as an anticoagulant and in the treatment of various diseases.
Industry: Employed in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-{[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}hexanoic acid involves its interaction with specific molecular targets and pathways. For example, its anticoagulant activity may be attributed to its ability to inhibit enzymes involved in the blood coagulation cascade. Additionally, its antimicrobial properties may result from its interaction with bacterial DNA gyrase, leading to the inhibition of bacterial growth .
Comparison with Similar Compounds
Similar Compounds
7-methoxy-4-methylcoumarin: A closely related compound with similar biological activities.
4-methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds share the coumarin core structure and exhibit various biological properties.
Uniqueness
6-{[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}hexanoic acid is unique due to its specific structural modifications, which may enhance its biological activities and make it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C19H23NO6 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
6-[[2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C19H23NO6/c1-12-14-8-7-13(25-2)10-16(14)26-19(24)15(12)11-17(21)20-9-5-3-4-6-18(22)23/h7-8,10H,3-6,9,11H2,1-2H3,(H,20,21)(H,22,23) |
InChI Key |
OFBVYBHRXNZMIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CC(=O)NCCCCCC(=O)O |
Origin of Product |
United States |
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